

GSK6853 thermal shift assay DSF binding confirmation

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Compound Focus: **GSK6853**

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GSK6853 at a Glance

GSK6853 is a potent and selective chemical probe for the BRPF1 bromodomain, developed to elucidate its biological role and therapeutic potential [1] [2]. The table below summarizes its key profiling data.

Property	Value	Assay/Method
BRPF1 Biochemical Potency (K_D)	0.3 nM	BROMOscan [2]
BRPF1 Biochemical Potency (IC_{50})	8 nM	TR-FRET [2]
Cellular Target Engagement (IC_{50})	20 nM	NanoBRET [2]
DSF Thermal Shift (ΔT_m)	+19.9 °C	Differential Scanning Fluorimetry (DSF) [3]
Chrom logD at pH 7.4	2.0	Chromatographic measurement [2]
Solubility	140 µg/mL	CLND (Chemiluminescent Nitrogen Detection) [2]

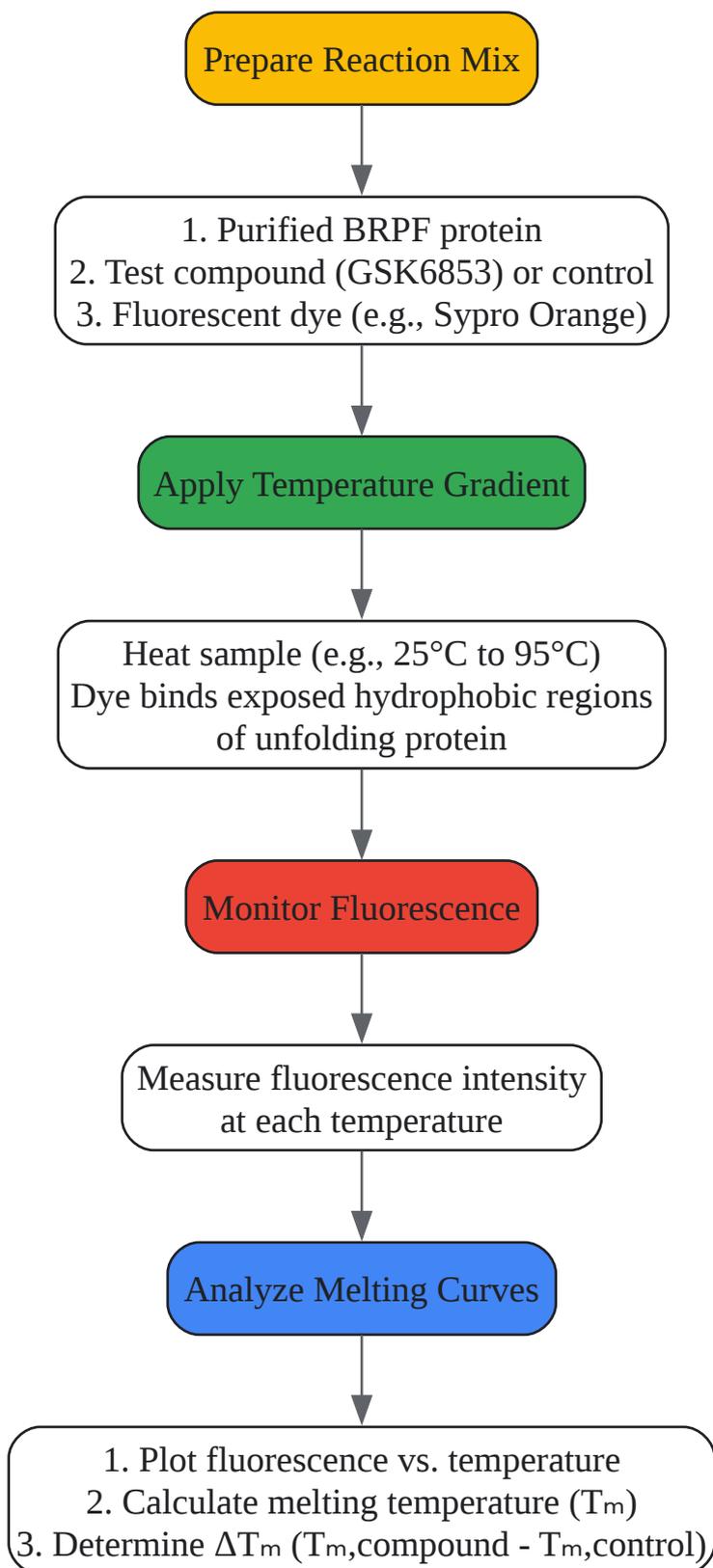
Comparison with Other BRPF Inhibitors

The table below compares **GSK6853** with other reported BRPF inhibitors to illustrate its performance profile.

Compound	Primary Target(s)	Reported DSF ΔT_m	Key Characteristics
GSK6853	BRPF1	+19.9 °C [3]	BRPF1-selective chemical probe; suitable for cellular studies [2] [4].
NI-57	Pan-BRPF (BRPF1/2/3)	+17.0 °C [3]	Pan-inhibitor from a quinolinone scaffold; useful for targeting all BRPF paralogs [5] [4].
BAY-299	BRPF2 & TAF1/TAF1L	Data not available in search results	First reported dual inhibitor; selective for BRPF2 over BRPF1/3 [5] [4].
OF-1	Pan-BRPF (BRPF1/2/3)	Data not available in search results	Pan-inhibitor from a benzimidazolone scaffold [5].

Thermal Shift Assay (DSF) Protocol

Thermal Shift Assays like DSF are widely used for hit confirmation in drug discovery [6]. The general workflow and key steps for DSF are as follows.

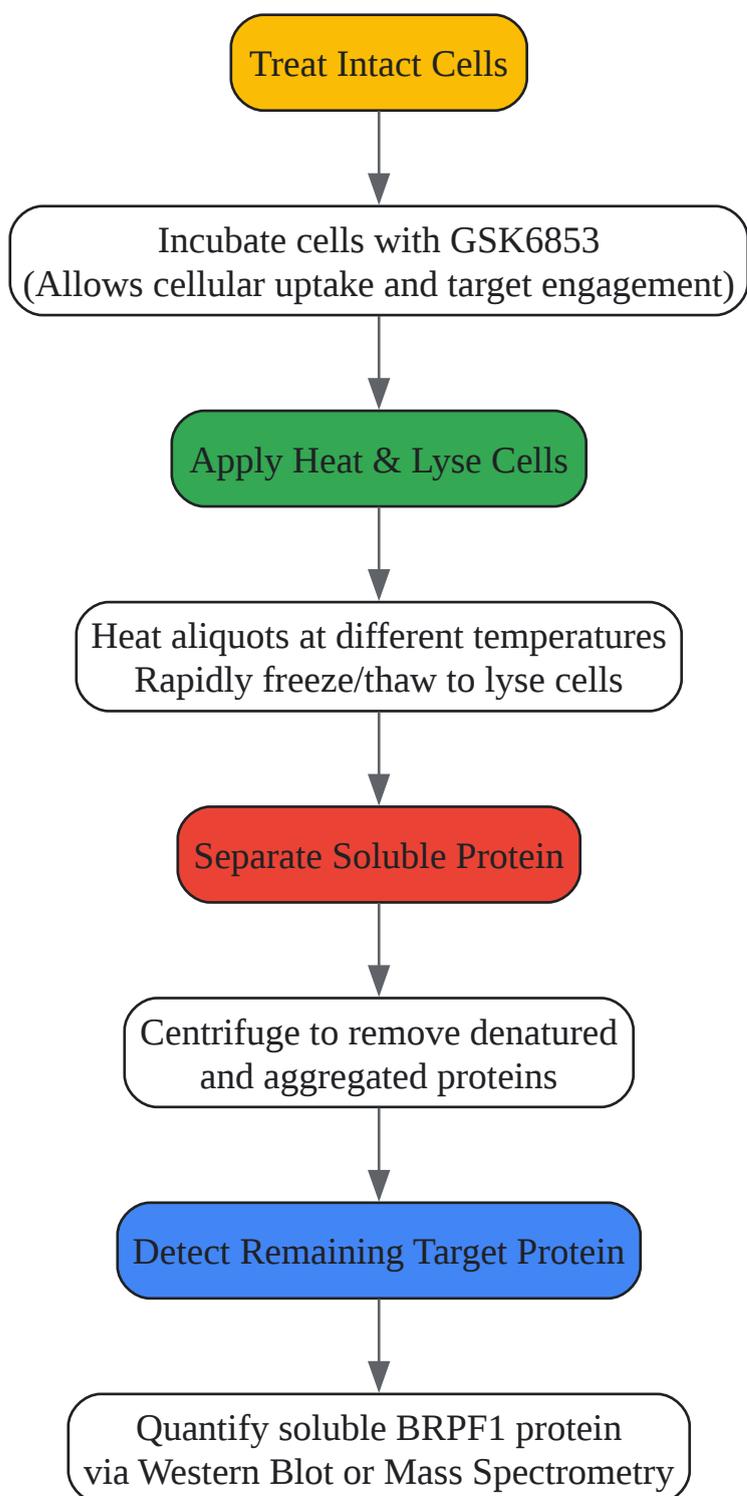


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- **Protein and Compound:** The assay uses a purified recombinant BRPF1 bromodomain protein. **GSK6853** is tested alongside a DMSO control [6].
- **Fluorescent Dye:** A dye like **Sypro Orange** is used. It is quenched in aqueous solution but becomes highly fluorescent when it binds to the hydrophobic patches of a protein as it unfolds [6].
- **Thermal Denaturation:** The sample is heated gradually in a real-time PCR instrument. As the temperature increases, the protein unfolds [6].
- **Data Analysis:** Fluorescence is plotted against temperature to generate a melt curve. The **melting temperature (T_m)** is the temperature at which 50% of the protein is unfolded. A significant positive ΔT_m indicates that **GSK6853** stabilizes the BRPF1 protein, confirming binding [6] [3].

Cellular Target Engagement with CETSA

To confirm binding in a more physiologically relevant environment, the **Cellular Thermal Shift Assay (CETSA)** is used [6] [7]. The workflow for this method is outlined below.



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For **GSK6853**, a related **cellular target engagement assay (NanoBRET)** demonstrated potent activity, confirming that the compound not only binds to the isolated protein but also engages its target inside living cells [2].

Key Considerations for Your Research

When working with these assays, keep the following in mind:

- **DSF Considerations:** Buffer composition and additives can significantly impact results. Detergents or viscous agents may interfere with the fluorescent dye [6]. Always visually inspect melt curves for irregularities that could indicate compound interference, such as intrinsic fluorescence or precipitation [6].
- **CETSA Advantages and Limitations:** CETSA confirms target engagement in a native cellular environment, which accounts for membrane permeability and intracellular compound behavior [7]. A lack of stabilization in CETSA but a positive result in DSF may suggest poor cellular uptake of the compound [6].
- **Corroborating Evidence:** The potent activity of **GSK6853** is confirmed through multiple, orthogonal methods. The strong ΔT_m in DSF aligns with its low nanomolar affinity in biochemical (BROMOscan, TR-FRET) and cellular (NanoBRET) assays, providing a consistent and robust profile [2] [3].

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